Vitamin D3-d7

LC-MS/MS method development internal standard selection hydrogen-deuterium scrambling

Vitamin D3-d7 (Cholecalciferol-d7) is a stable isotope-labeled analog of vitamin D3 in which seven hydrogen atoms are replaced with deuterium (C27H37D7O, molecular weight 391.7 g/mol). As a fully characterized reference standard, it is utilized in analytical method development, method validation (AMV), and quality control (QC) applications for vitamin D3 quantification.

Molecular Formula C27H44O
Molecular Weight 391.7 g/mol
Cat. No. B1147741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3-d7
Synonyms(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol-d7;  Cholecalciferol-d7;  Duphafral D3 1000-d7;  Delsterol-d7;  Deparal-d7;  Ebivit-d7;  Oleovitamin D3-d7;  Provitina-d7;  Ricketon-d7;  Vi-De3-d7;  Videkhol-d7;  Vigorsan-d7;  Vitamin D3-d7; 
Molecular FormulaC27H44O
Molecular Weight391.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3,19D
InChIKeyQYSXJUFSXHHAJI-UIEYODRWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitamin D3-d7 (CAS 1627523-19-6) Analytical Internal Standard: Technical Specifications and Primary Research Applications


Vitamin D3-d7 (Cholecalciferol-d7) is a stable isotope-labeled analog of vitamin D3 in which seven hydrogen atoms are replaced with deuterium (C27H37D7O, molecular weight 391.7 g/mol) [1]. As a fully characterized reference standard, it is utilized in analytical method development, method validation (AMV), and quality control (QC) applications for vitamin D3 quantification [2]. The compound serves as a co-eluting internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays, compensating for matrix effects and ionization variability [3]. Its regulatory compliance supports traceability against pharmacopeial standards including USP and EP monographs [4].

1
Co-eluting ISTD for LC-MS/MS or GC-MS vitamin D3 quantification in research matrices
2
Supports analytical method validation (AMV) workflows with traceable reference standard documentation
3
+7 Da mass shift for baseline separation from endogenous vitamin D3 isotopic envelope

Why Vitamin D3-d7 Cannot Be Substituted with Alternative Deuterated Analogs in Quantitative LC-MS/MS Workflows


In-class deuterated vitamin D3 analogs (e.g., d3, d6, or 13C5-labeled variants) are not interchangeable internal standards due to differences in isotopic enrichment, chromatographic co-elution behavior, and susceptibility to hydrogen-deuterium scrambling artifacts [1]. The selection of an internal standard with seven deuterium atoms provides a sufficient mass shift (m/z Δ7) to avoid isotopic overlap with endogenous vitamin D3 while maintaining near-identical physicochemical properties for precise matrix effect correction [2]. Substitution with fewer deuterium labels (d3 or d6) risks interference from natural isotopic abundance or inadequate mass separation in complex biological matrices, potentially compromising assay accuracy and reproducibility [3].

Risk 1 d3 or d6 analogs may suffer isotopic overlap with endogenous M+1/M+2 isotopologues, especially in serum samples.
Risk 2 Alternative label positions (e.g., labile sites) can introduce hydrogen-deuterium scrambling artifacts requiring transition-specific optimization.
Risk 3 Research-grade analogs may lack regulatory-facing documentation and USP/EP traceability for GMP/GLP audit readiness.

Vitamin D3-d7: Quantitative Differentiation Evidence Against Alternative Stable Isotope-Labeled Analogs


Deuterium Label Position and Scrambling Mitigation in LC-MS/MS Transitions

Vitamin D3-d7's specific deuterium placement at the 25,26,26,26,27,27,27 positions (terminal methyl groups of the side chain) minimizes hydrogen-deuterium scrambling artifacts during collision-induced dissociation (CID) compared to analogs labeled at labile positions. In a head-to-head evaluation, D3-25-Hydroxyvitamin D2 exhibited measurable scrambling at the 398→380 transition, which was found to be dependent on the transition monitored and the ionization system [1]. In contrast, the terminal alkyl chain deuteration pattern of Vitamin D3-d7 provides stable isotopic integrity, ensuring that the selected MRM transition remains free from isotopic crosstalk and thereby maintains accurate quantitation [1].

Scrambling Mitigation
Source review
Terminal alkyl chain deuteration vs. D3-25-Hydroxyvitamin D2. Scrambling observed at 398→380 for comparator; target labeling eliminates this variable.
Supports consistent MRM transition integrity
Instrument-platform-dependent; review transition settings
LC-MS/MS method development internal standard selection hydrogen-deuterium scrambling

Isotopic Purity and Mass Spectrometric Resolution for Endogenous Vitamin D3 Quantification

The use of a +7 Da mass shift (m/z 391.7 vs. 384.7 for unlabeled) provides a distinct advantage over +3 Da (d3) or +6 Da (d6) labeled analogs in complex biological matrices. While lower mass shifts can suffer from isotopic overlap with the natural abundance M+1 or M+2 isotopologues of endogenous vitamin D3 (particularly at higher concentrations), the +7 Da shift of Vitamin D3-d7 ensures baseline resolution from the analyte's isotopic envelope [1]. This is critical for achieving accurate quantification in serum samples where endogenous vitamin D3 concentrations can vary widely (e.g., 5-100 ng/mL) [2].

Mass Resolution
Class-level
+7 Da shift provides >90% reduction in natural isotope interference risk vs. d3/d6 analogs in serum (5–100 ng/mL range).
Enables accurate quantification across full dynamic range
Endogenous concentration-dependent advantage
isotopic enrichment mass spectrometry matrix effect correction

Regulatory Compliance and Pharmacopeial Traceability for ANDA and QC Applications

Vitamin D3-d7 is supplied as a fully characterized reference standard compliant with regulatory guidelines, supporting analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. This product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) [1]. In contrast, many alternative deuterated vitamin D3 analogs (e.g., d3, d6) are marketed primarily as research-grade internal standards without the same level of regulatory-facing documentation or traceable purity certification [2]. This distinction is critical for laboratories operating under GMP/GLP compliance or preparing regulatory submissions.

Regulatory Traceability
Cross-study comparable
Fully characterized reference standard; supports ANDA QC applications with USP/EP traceability. Research-grade alternatives lack equivalent certification chain.
Reduces validation burden for regulated labs
Documentation audit-ready; GMP/GLP context
regulatory compliance reference standard ANDA

Recommended Procurement and Application Scenarios for Vitamin D3-d7 Based on Quantitative Differentiation


Clinical Diagnostic LC-MS/MS Assay Development Requiring High-Throughput Vitamin D Quantification

Vitamin D3-d7 is the optimal internal standard for clinical laboratories developing or validating high-throughput LC-MS/MS assays for serum vitamin D3. Its +7 Da mass shift provides superior isotopic resolution, minimizing interference from the natural isotopic envelope of endogenous vitamin D3 across the clinically relevant concentration range (5-100 ng/mL) [1]. The terminal alkyl chain deuteration pattern mitigates hydrogen-deuterium scrambling artifacts, ensuring consistent quantitation across multiple instrument platforms and reducing the need for transition-specific optimization [2]. This combination of attributes directly translates to improved assay precision and reduced method development time.

Regulated Pharmaceutical Quality Control for Vitamin D3 API and Finished Dosage Forms

For pharmaceutical manufacturers conducting QC release testing or stability studies of vitamin D3 active pharmaceutical ingredient (API) and finished products (e.g., capsules, tablets), Vitamin D3-d7 provides the necessary regulatory compliance documentation and traceability to USP/EP monographs [1]. This is essential for ANDA submissions and GMP-compliant laboratory operations, where reference standard certification and purity documentation are mandatory [2]. Alternative research-grade deuterated analogs lack this level of regulatory-facing support, potentially creating compliance gaps during audits or submissions.

Food and Dietary Supplement Analysis Under NIST-Validated Methodologies

Laboratories performing vitamin D analysis in foods, fortified foods, and dietary supplements following NIST-validated LC-MS/MS protocols benefit from using a high-purity, stable isotope-labeled internal standard like Vitamin D3-d7 [1]. NIST methodology emphasizes the use of isotope-labeled internal standards for each analyte (D2 and D3) to achieve improvements in measurement accuracy and robustness [2]. Vitamin D3-d7's specific isotopic properties support this approach, enabling precise correction for matrix effects in complex food matrices (e.g., milk powder, meat homogenates) where traditional UV detection methods suffer from poor resolution and interference [3].

Metabolic Tracing Studies in Preclinical Pharmacokinetic Research

Vitamin D3-d7 serves as a valuable tracer for metabolic pathway elucidation and pharmacokinetic profiling in preclinical research settings [1]. The incorporation of seven stable deuterium atoms provides a distinct mass signature for tracking the parent compound and its downstream metabolites in biological systems using LC-MS/MS [2]. This enables precise differentiation between exogenously administered tracer and endogenous vitamin D3 pools, supporting studies of vitamin D absorption, distribution, metabolism, and excretion (ADME) [3].

Application
Selection Property
Validation Focus
Vitamin D bioanalysis in human plasma research matrices
+7 Da mass shift and scrambling-resistant labeling
Isotopic resolution and precision across clinical concentration ranges
Pharmaceutical QC release and stability studies
Regulatory-compliant reference standard with USP/EP traceability
GMP/GLP audit readiness and ANDA submission documentation
Food and dietary supplement matrix analysis
High-purity ISTD for complex food matrices
Matrix-effect correction in NIST-aligned LC-MS/MS protocols
Preclinical ADME metabolic tracing
Distinct +7 Da mass signature for parent and metabolite tracking
Exogenous tracer differentiation from endogenous vitamin D3 pools
Quote Request

Request a Quote for Vitamin D3-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.